Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a chemical compound classified under the category of heterocyclic compounds. It features a pyrrole ring fused with a pyridine ring, which is a characteristic structure that imparts unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential therapeutic applications and utility as a building block for more complex molecules.
The compound is primarily synthesized through various organic reactions involving pyridine derivatives and carboxylic acids. It can be found in chemical databases and suppliers, which provide information on its synthesis, properties, and applications.
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is classified as:
The synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves cyclization reactions of appropriate precursors. Two common synthetic routes include:
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate has the following structural characteristics:
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate can participate in several types of chemical reactions:
The mechanism of action for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate derivatives varies based on their specific substituents and targets. For instance:
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several significant applications in scientific research:
Pyrrolopyridines represent a privileged class of nitrogen-containing heterocycles where a pyrrole ring is fused to a pyridine ring, creating six structural isomers with distinct electronic and spatial properties. These bicyclic frameworks combine the hydrogen-bonding capability of pyrrole with the metabolic stability and π-deficient character of pyridine, making them ideal "flat" scaffolds for targeting ATP-binding sites in kinases. The fusion position dictates pharmacological behavior: Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate exemplifies the [3,2-c] isomer, where the pyridine nitrogen is adjacent to the fusion bond. This positioning creates an electron-deficient cavity ideal for forming complementary interactions with therapeutic targets like FMS kinase (implicated in cancer and arthritis) [4] [7]. The ethyl ester moiety further enhances synthetic versatility, serving as a handle for bioisosteric modifications or prodrug strategies while moderately influencing logP (predicted ~1.55) and aqueous solubility (~1 mg/mL) [5].
Table 1: Key Structural and Physicochemical Properties of Pyrrolopyridine Isomers
Isomer | Fusion Pattern | Representative Ester Derivative | Calculated logP | Planarity Index |
---|---|---|---|---|
[3,2-c] | Pyrrole C3-Pyridine C2 | Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | 1.55 | High |
[2,3-b] | Pyrrole C2-Pyridine C3 | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1.77 | Moderate |
[3,4-c] | Pyrrole C3-Pyridine C4 | Ethyl pyrrolo[3,4-c]pyridine-1-carboxylate | 0.53 | Moderate |
The therapeutic exploration of pyrrolo[3,2-c]pyridines accelerated in the early 2000s following seminal work on fused heterocycles in kinase inhibition. Unlike the [2,3-b] isomer (7-azaindole) – extensively studied since the 1960s in nucleoside analogs – the [3,2-c] isomer remained underutilized due to synthetic challenges. A breakthrough came with the discovery that ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 800401-64-3) exhibits favorable drug-like properties, including high gastrointestinal absorption (>80%) and blood-brain barrier permeability, as predicted by BOILED-Egg models [5]. This ignited interest in positional isomers, including the 4-carboxylate derivative. Historically, these scaffolds were accessed via Hemetsberger-Knittel indole synthesis, but modern routes employ transition-metal-catalyzed cyclizations (e.g., Cadogan ring closure) to improve regioselectivity at the C4 position [6]. The structural similarity to clinical agents like Vemurafenib (a [2,3-b] isomer derivative) underscores their therapeutic potential, particularly in oncology and metabolic diseases where fused heterocycles dominate targeted therapies [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1